Bavdegalutamide (ARV-110) Demonstrates Catalytic Degradation of Androgen Receptor
Bavdegalutamide achieves sub-nanomolar potency in degrading the androgen receptor (AR) protein, a key differentiator from antagonists like enzalutamide that only inhibit AR signaling. In a direct head-to-head cell-based assay, Bavdegalutamide induced robust AR degradation with a DC50 of 1 nM, resulting in >95% depletion of the target protein in LNCaP and VCaP prostate cancer cell lines, a result unattainable by enzalutamide [1].
| Evidence Dimension | AR Protein Degradation (DC50) |
|---|---|
| Target Compound Data | DC50 = 1 nM (>95% AR degradation in LNCaP and VCaP cells) |
| Comparator Or Baseline | Enzalutamide (no significant AR degradation) |
| Quantified Difference | Bavdegalutamide induces potent AR degradation; Enzalutamide does not degrade AR |
| Conditions | LNCaP and VCaP prostate cancer cell lines |
Why This Matters
This demonstrates a distinct, catalytic mechanism of action that eliminates the target, providing a scientific basis for selecting Bavdegalutamide over antagonists in research focused on complete AR ablation.
- [1] Snyder, L. B., Neklesa, T. K., Willard, R. R., Gordon, D. A., Pizzano, J., Vitale, N., ... & Taylor, I. C. (2025). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics, 24(4), 511-522. View Source
